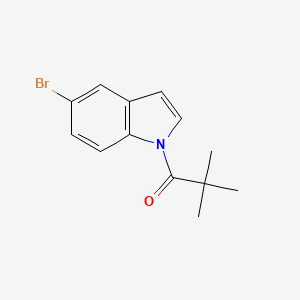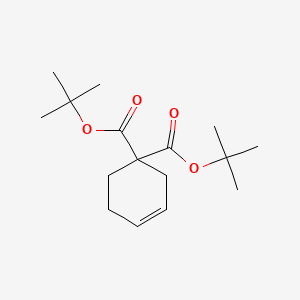![molecular formula C11H8I2O4 B12529094 3,5-Diiodo-2-[(2-methylacryloyl)oxy]benzoic acid CAS No. 657401-22-4](/img/structure/B12529094.png)
3,5-Diiodo-2-[(2-methylacryloyl)oxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diiodo-2-[(2-methylacryloyl)oxy]benzoic acid is a chemical compound characterized by the presence of two iodine atoms and a 2-methylacryloyl group attached to a benzoic acid core
Preparation Methods
The synthesis of 3,5-Diiodo-2-[(2-methylacryloyl)oxy]benzoic acid typically involves the iodination of a benzoic acid derivative followed by esterification with 2-methylacryloyl chloride. The reaction conditions often require the use of a catalyst and controlled temperature to ensure the selective introduction of iodine atoms at the 3 and 5 positions of the benzoic acid ring. Industrial production methods may involve large-scale iodination and esterification processes, utilizing advanced techniques to optimize yield and purity.
Chemical Reactions Analysis
3,5-Diiodo-2-[(2-methylacryloyl)oxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the removal of iodine atoms or modification of the ester group.
Substitution: The iodine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Diiodo-2-[(2-methylacryloyl)oxy]benzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s iodine content makes it useful in radiolabeling studies and imaging techniques.
Industry: Utilized in the production of specialized polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Diiodo-2-[(2-methylacryloyl)oxy]benzoic acid involves its interaction with molecular targets through its iodine atoms and ester group. These interactions can lead to the formation of covalent bonds or non-covalent interactions with proteins, enzymes, or other biomolecules. The pathways involved depend on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
3,5-Diiodo-2-[(2-methylacryloyl)oxy]benzoic acid can be compared with similar compounds such as:
3,5-Diiodosalicylic acid: Similar in structure but lacks the 2-methylacryloyl group.
2-Hydroxy-3,5-diiodobenzoic acid: Another related compound with hydroxyl and iodine groups.
3,5-Diiodo-2-hydroxybenzoic acid: Shares the diiodo and benzoic acid core but differs in functional groups. The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
657401-22-4 |
|---|---|
Molecular Formula |
C11H8I2O4 |
Molecular Weight |
457.99 g/mol |
IUPAC Name |
3,5-diiodo-2-(2-methylprop-2-enoyloxy)benzoic acid |
InChI |
InChI=1S/C11H8I2O4/c1-5(2)11(16)17-9-7(10(14)15)3-6(12)4-8(9)13/h3-4H,1H2,2H3,(H,14,15) |
InChI Key |
RXSOJKXCKPYPJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1=C(C=C(C=C1I)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-methionine](/img/structure/B12529011.png)
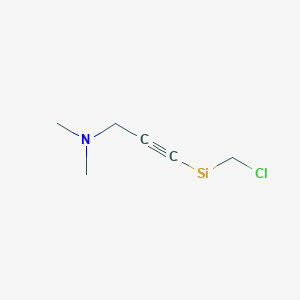
![2,4-Dichloro-1-[4-chloro-2-(2-nitrophenoxy)phenoxy]benzene](/img/structure/B12529016.png)

![[1,1'-Biphenyl]-4-amine, N,N-dimethyl-2'-nitro-](/img/structure/B12529035.png)
![2-[4-(Benzyloxy)-2,2,3,3-tetrafluorobutoxy]ethan-1-ol](/img/structure/B12529043.png)
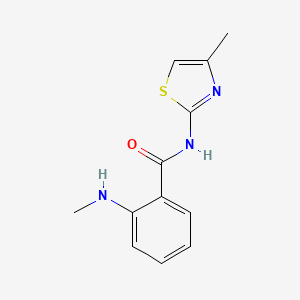
![1,3-Bis[(but-3-en-1-yl)oxy]-5-ethenylbenzene](/img/structure/B12529056.png)
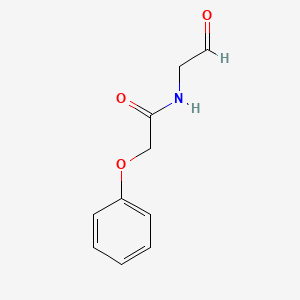

methanone](/img/structure/B12529066.png)
![3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid](/img/structure/B12529078.png)
